2-[(2E)-2-(cyclohexylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide
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Overview
Description
2-[(2E)-2-(cyclohexylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide is a complex organic compound with a unique structure that includes a thiazolidinone ring, a cyclohexyl group, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(cyclohexylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide typically involves the reaction of cyclohexylamine with a thiazolidinone derivative under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities of the compound. The use of automated systems and advanced reaction monitoring techniques can further enhance the efficiency and yield of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-(cyclohexylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylacetamide moiety can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nucleophile used.
Scientific Research Applications
2-[(2E)-2-(cyclohexylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activity.
Materials Science: The compound’s unique properties make it a candidate for use in the development of advanced materials, such as polymers and coatings.
Biological Research: The compound is used in various biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(cyclohexylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(cyclohexylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(2,6-dimethylphenyl)acetamide
- 2-[(5R)-2-(Cyclohexylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(3,5-dichlorophenyl)acetamide
Uniqueness
2-[(2E)-2-(cyclohexylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide is unique due to its specific combination of functional groups and structural features. The presence of the thiazolidinone ring, cyclohexyl group, and phenylacetamide moiety imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H21N3O2S |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-(2-cyclohexylimino-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide |
InChI |
InChI=1S/C17H21N3O2S/c21-15(18-12-7-3-1-4-8-12)11-14-16(22)20-17(23-14)19-13-9-5-2-6-10-13/h1,3-4,7-8,13-14H,2,5-6,9-11H2,(H,18,21)(H,19,20,22) |
InChI Key |
QYDCRUSYDXSPCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N=C2NC(=O)C(S2)CC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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